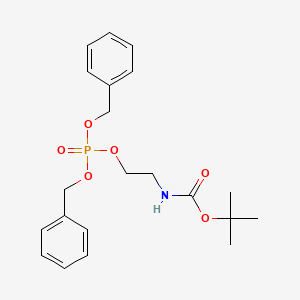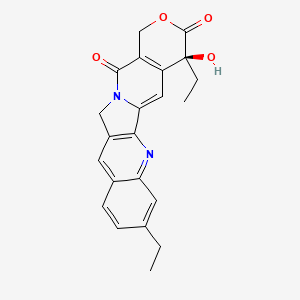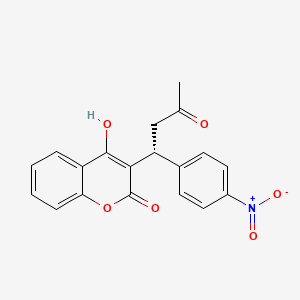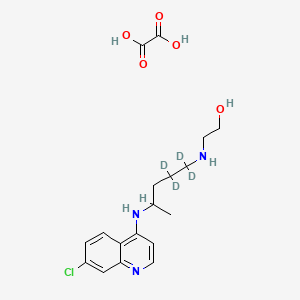
Cletoquine-d4 Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cletoquine-d4 Oxalate is a major active metabolite of Hydroxychloroquine . It is produced in the liver by CYP2D6, CYP3A4, CYP3A5, and CYP2C8 isoenzymes . It is also a Chloroquine derivative and has the ability to act against the chikungunya virus (CHIKV) . It has antimalarial effects and has the potential for autoimmune diseases treatment .
Molecular Structure Analysis
The molecular formula of Cletoquine-d4 Oxalate is C18H20D4ClN3O5 . Its molecular weight is 401.88 . The SMILES representation of its structure is [2H]C([2H])(CC©Nc1ccnc2cc(Cl)ccc12)C([2H])([2H])NCCO.OC(=O)C(=O)O .Wissenschaftliche Forschungsanwendungen
1. Environmental and Biological Implications
Cletoquine-d4 Oxalate, in the context of its oxalate component, is significant in various environmental and biological processes. Oxalate is a key metabolite in fungal activities, influencing metal and mineral transformations, which are essential in processes like nutrient cycling, rock and mineral transformations, and bioweathering. These transformations have practical applications in environmental biotechnology, such as metal and radionuclide leaching, biorecovery, detoxification, and bioremediation. However, it's important to note that these processes can also lead to adverse effects like biodeterioration of materials, biocorrosion of metals, and affecting radionuclide speciation and mobility (Gadd et al., 2014).
2. Chemical and Material Sciences
In chemical and material sciences, oxalate compounds, such as those similar to Cletoquine-d4 Oxalate, are pivotal. They are involved in synthesizing various complexes and materials with unique properties. For instance, oxalate-bridged lanthanide(III) chains, synthesized ionothermally, exhibit field-induced slow relaxation of magnetization, suggesting potential applications in areas like quantum computing or advanced magnetic materials (Meng et al., 2013). Moreover, the presence of oxalate in complexes can lead to magnetic properties and interactions, as evidenced in heterotetranuclear oxalato-bridged Re(IV)3M(II) complexes, which demonstrate behaviors like single-molecule magnets (Martínez-Lillo et al., 2009).
3. Biomedical Research
In biomedical research, components structurally similar to Cletoquine-d4 Oxalate, such as oxalate ligands, are researched for their coordination properties with metal ions, which are relevant in neurological diseases like Alzheimer's. These studies provide insights into the design of drugs and understanding of disease mechanisms (Budimir et al., 2011).
4. Environmental Chemistry
In environmental chemistry, the oxalate component of Cletoquine-d4 Oxalate is relevant in processes like photo-Fenton degradation, where it aids in maintaining iron in solution and enhancing the photochemical activation of degradation processes. This has implications for water treatment and pollution management (Conte et al., 2019).
Zukünftige Richtungen
Cletoquine-d4 Oxalate can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Hydroxychloroquine . This suggests that it may have significant future applications in pharmaceutical research and development.
Eigenschaften
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGVTDECKJJJK-XNXUTHBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675771 |
Source


|
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cletoquine-d4 Oxalate | |
CAS RN |
1216461-57-2 |
Source


|
| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

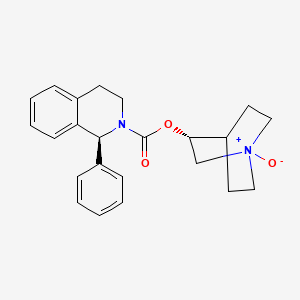
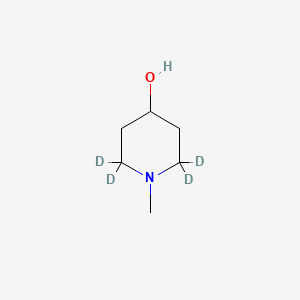
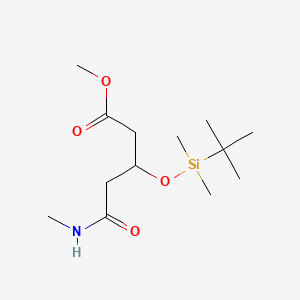

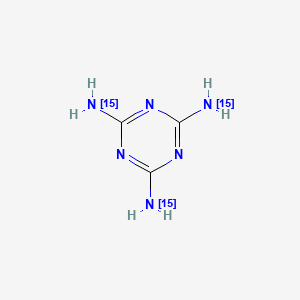
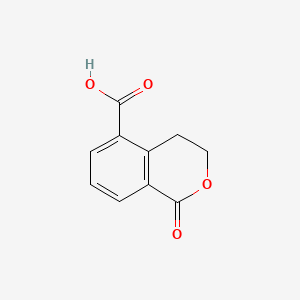
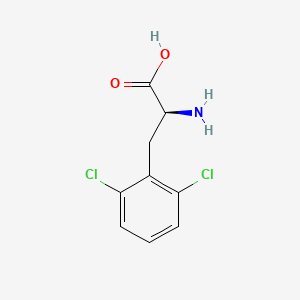
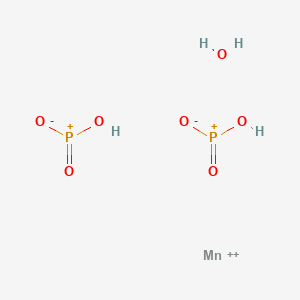
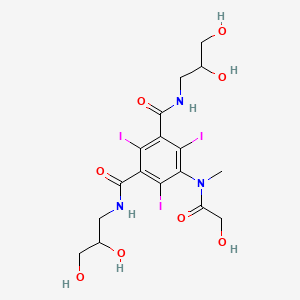
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

